N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide
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Overview
Description
N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide is a synthetic organic compound characterized by its distinctive structure, consisting of a benzamide moiety substituted with a nitro group and a dimethylamino group. This compound holds significance in various research fields due to its potential chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with 2-methyl-5-nitrobenzoic acid as the starting material. Through a sequence of reactions, including esterification, nitration, and amide formation, the target compound is synthesized.
Reaction Conditions
Esterification: : Conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester using methanol and sulfuric acid.
Nitration: : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amide Formation: : Reacting the methyl ester intermediate with dimethylamine and an appropriate dehydrating agent to form the benzamide derivative.
Industrial Production Methods
Industrial production often employs continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and resource consumption. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is critical for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative reactions, particularly at the methyl group and dimethylamino group, resulting in the formation of corresponding N-oxides or aldehydes.
Reduction
The nitro group can be selectively reduced to an amino group under hydrogenation conditions with catalysts like palladium on carbon.
Substitution
Electrophilic substitution reactions can occur, especially in the aromatic ring, facilitated by the presence of electron-donating and withdrawing groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: : Electrophiles such as halogens, or acyl chlorides under acidic or basic conditions.
Major Products
Oxidation: : N-oxides, aldehydes.
Reduction: : Aminobenzamides.
Substitution: : Halogenated or acylated derivatives.
Scientific Research Applications
N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide finds applications in diverse fields:
Chemistry
Serves as a precursor for the synthesis of more complex organic molecules.
Used in studies exploring new catalytic processes and reaction mechanisms.
Biology
Investigated for its potential antimicrobial and antitumor properties.
Functions as a probe in biochemical assays.
Medicine
Explored as a candidate for drug development due to its unique chemical structure.
Studied for its interactions with biological targets.
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
Acts as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide exerts its effects involves:
Molecular Targets: : Interaction with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways: : Influence on metabolic and signal transduction pathways, affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-nitrobenzamide
Lacks the dimethylamino group, leading to different chemical reactivity and biological properties.
N,N-Dimethyl-3-nitrobenzamide
The position of the nitro group affects the electronic distribution and reactivity of the compound.
2-Methyl-5-nitrobenzoic acid
Precursor compound with different functional groups, serving as a building block in organic synthesis.
Uniqueness
The presence of both the dimethylamino and nitro groups in N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide provides a distinctive reactivity profile, making it unique compared to its analogs.
Voilà! This comprehensive article covers various aspects of this compound, from its synthesis to its applications. Dive deeper into each section to uncover the fascinating world of this compound.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERFMYPNMMJRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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